molecular formula C21H20FN3O2S B2958473 N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide CAS No. 895803-71-1

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide

Cat. No.: B2958473
CAS No.: 895803-71-1
M. Wt: 397.47
InChI Key: JGTLFSAOIYKSAO-UHFFFAOYSA-N
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Description

N-{2-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide is a structurally complex molecule featuring a 1,3-thiazole core substituted with a 3-fluorophenyl group and a methyl group at positions 2 and 4, respectively. The thiazole ring is connected via an ethyl linker to an ethanediamide moiety, which is further substituted with a 3-methylphenyl group.

The presence of fluorine at the phenyl ring and the thiazole heterocycle suggests enhanced metabolic stability and bioavailability compared to non-fluorinated analogs.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-13-5-3-8-17(11-13)25-20(27)19(26)23-10-9-18-14(2)24-21(28-18)15-6-4-7-16(22)12-15/h3-8,11-12H,9-10H2,1-2H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTLFSAOIYKSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C19H21FN2O2SC_{19}H_{21}FN_{2}O_{2}S, and it has a molecular weight of approximately 400.47 g/mol. The structure features a thiazole ring, a fluorophenyl group, and an ethylenediamine backbone, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar thiazole structures exhibit significant antimicrobial activity . For example, studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi. The specific mechanism often involves disruption of cellular processes or inhibition of enzyme activity crucial for microbial survival.

Anticancer Effects

This compound is also being investigated for its anticancer properties . Thiazole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for microbial and cancer cell survival.
  • Cellular Interaction : The thiazole ring likely interacts with cellular targets, affecting cellular signaling and function.

Case Studies

  • Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that a related thiazole compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The study highlighted the potential use of such compounds in developing new antibiotics.
  • Anticancer Research : In vitro studies on human cancer cell lines showed that thiazole derivatives could reduce cell viability by inducing apoptosis. The specific pathways affected included the mitochondrial pathway and caspase activation.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis
Enzyme inhibitionTargeting metabolic enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several analogs reported in the literature. A comparative analysis is provided below:

Table 1: Structural Comparison with Similar Compounds
Compound Name Core Structure Substituents Key Features
N-{2-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide (Target) 1,3-Thiazole 3-Fluorophenyl (C2), methyl (C4), ethyl-ethanediamide linker, 3-methylphenyl Fluorine enhances electronegativity; ethyl linker improves flexibility
N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide Thiazolo-triazol 4-Methoxyphenyl (C2), chloro-methylphenyl (N-substituent) Methoxy group increases hydrophilicity; triazole ring adds rigidity
2-{[4-Ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide 1,2,4-Triazole Thienylmethyl (C5), sulfanyl-acetamide linker, 3-fluoro-4-methylphenyl Thiophene enhances π-π stacking; sulfanyl group may influence redox activity
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine (C3), phenyl (N-substituent) Rigid planar structure; chlorine improves halogen bonding

Physicochemical Properties

  • Stability : The ethanediamide linker may confer resistance to enzymatic hydrolysis compared to ester or sulfanyl linkages in other analogs .

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